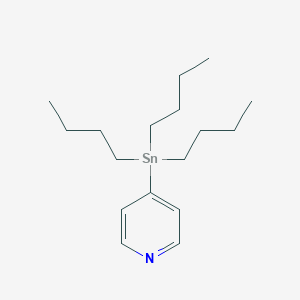

4-(Tributylstannyl)pyridine

描述

属性

IUPAC Name |

tributyl(pyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEPXPMBVGDXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371985 | |

| Record name | 4-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124252-41-1 | |

| Record name | 4-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Tri-n-butylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Tributylstannyl)pyridine: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of 4-(Tributylstannyl)pyridine. The information is intended to support research and development activities where this organotin compound is utilized, particularly in the context of organic synthesis and materials science.

Core Chemical Properties

This compound is an organotin compound featuring a pyridine ring linked to a tributyltin group at the fourth position.[1] This structure makes it a valuable reagent in organic chemistry, primarily as a partner in palladium-catalyzed cross-coupling reactions.[2]

Physical and Chemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₁NSn | [1][3][4] |

| Molecular Weight | 368.14 g/mol | [3][4] |

| Appearance | Pale yellow to colorless liquid or solid | [1] |

| Boiling Point | 377.8 ± 34.0 °C at 760 mmHg | [3] |

| Melting Point | 243-246 °C | [3] |

| Flash Point | 182.3 ± 25.7 °C | [3] |

| Solubility | Not miscible in water. Soluble in organic solvents like ether, hexane, and tetrahydrofuran. | [3][5][6] |

| CAS Number | 124252-41-1 | [1][3][4] |

| InChI Key | UNEPXPMBVGDXGH-UHFFFAOYSA-N | [3][5] |

Stability, Reactivity, and Handling

Stability and Storage

This compound is stable under recommended storage conditions.[5][6] However, like many organotin compounds, it is sensitive to heat, flames, and sparks.[3] It is also noted to be air and moisture sensitive.[7]

Storage Recommendations:

-

Store in tightly closed vessels in a dry, cool, and well-ventilated place.[3][7][8]

-

Refrigeration is recommended to maintain product quality.[3][7]

-

Store under an inert atmosphere to prevent degradation from air and moisture.[7]

-

The storage area should be locked up or accessible only to qualified personnel.[8]

Reactivity and Incompatibilities

The primary reactivity of this compound stems from the tributylstannyl group, which enables its participation in transmetalation steps within catalytic cycles.[1] It is a key reagent in Stille cross-coupling reactions for the formation of carbon-carbon bonds.[2]

Incompatible Materials:

-

Oxidizing agents: Should be avoided as they can lead to decomposition.[3][5][6]

-

Heat, flames, and sparks: These can trigger decomposition.[3]

Hazardous Decomposition Products:

-

Under fire conditions, hazardous combustion products may include carbon monoxide, nitrogen oxides, and sulfur oxides.[3]

General Handling and Safety Precautions

Organotin compounds are highly toxic and require strict safety protocols.[9][10] Toxicity generally follows the order: R₃SnX > R₂SnX₂ > RSnX₃ > R₄Sn.[9] As a triorganotin compound, this compound is considered highly toxic, affecting the central nervous system, and can be absorbed through the skin, by ingestion, or inhalation.[5][7][9][11]

Engineering Controls:

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant nitrile gloves are required. Change gloves immediately if contaminated.[3][9]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][9]

-

Lab Coat: A lab coat must be worn to prevent skin exposure.[3][9]

Hygiene:

-

Wash hands thoroughly with soap and water after handling.[3][9]

-

Do not eat, drink, or smoke in the laboratory.[12]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl-stannanes involves a lithium-halogen exchange followed by quenching with an organotin halide. The following protocol is adapted from a procedure for a similar compound, 2,6-Dimethyl-4-(tributylstannyl)pyridine.[13]

Materials:

-

4-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Charge a flame-dried flask with 4-bromopyridine and anhydrous solvent (e.g., THF) under an inert atmosphere.[14]

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[14]

-

Add n-BuLi dropwise to the solution, maintaining the temperature below -58 °C. Stir for approximately 1 hour.[13][14]

-

To the resulting solution, add tributyltin chloride dropwise, ensuring the temperature remains at -78 °C.[14]

-

Continue stirring the reaction mixture at -78 °C for an additional 3 hours.[14]

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[14]

-

The product can be purified by vacuum distillation or column chromatography.

Application in Stille Cross-Coupling Reaction

This compound is an effective coupling partner in the Stille reaction, which forms a C-C bond between the organostannane and an organic halide or triflate.[2] The reaction is catalyzed by a palladium(0) complex.

General Protocol:

-

To a flask, add the organic halide (e.g., aryl iodide), this compound (1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, DMF).

-

The reaction mixture is typically heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC/MS).

-

After cooling, the reaction mixture is worked up, often involving filtration to remove tin byproducts and purification by column chromatography.

The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the pyridine group from tin to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

References

- 1. CAS 124252-41-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. This compound | CAS#:124252-41-1 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. 4-(Tri-n-butylstannyl)pyridine, 96% | Fisher Scientific [fishersci.ca]

- 6. 4-(Tri-n-butylstannyl)pyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. delvallelab.weebly.com [delvallelab.weebly.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. prepchem.com [prepchem.com]

- 14. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-(Tributylstannyl)pyridine from 4-Halopyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(tributylstannyl)pyridine from various 4-halopyridine precursors. This compound is a valuable reagent in organic synthesis, particularly as a key building block in Stille cross-coupling reactions for the formation of carbon-carbon bonds in the development of novel pharmaceutical compounds and functional materials. This document details the primary synthetic methodologies, provides in-depth experimental protocols, and presents a comparative analysis of different halogenated starting materials.

Introduction

The synthesis of this compound is a critical process for introducing the 4-pyridyl moiety into a wide range of organic molecules. The most common and effective method for this transformation is the lithium-halogen exchange reaction, followed by quenching with an electrophilic tin species. The choice of the starting 4-halopyridine (X = I, Br, Cl) significantly impacts the reaction conditions and overall efficiency, with the reactivity order being I > Br > Cl. This guide will focus on the practical aspects of these syntheses, providing researchers with the necessary information to select the optimal route and execute the synthesis successfully in a laboratory setting.

Synthetic Methodologies

The predominant route for the synthesis of this compound involves a lithium-halogen exchange reaction. Alternative methods, such as those based on Grignard reagents, are also plausible but less commonly reported for this specific transformation.

Lithium-Halogen Exchange

This method involves the reaction of a 4-halopyridine with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures to form the highly reactive 4-pyridyllithium intermediate. This intermediate is then quenched with tributyltin chloride to yield the desired product. The general reaction scheme is depicted below.

Caption: General workflow for the synthesis of this compound via lithium-halogen exchange.

The success of this reaction is highly dependent on maintaining anhydrous conditions and low temperatures to prevent side reactions, such as the decomposition of the organolithium intermediate.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound starting from different 4-halopyridines.

Synthesis from 4-Bromopyridine

This is the most commonly reported and reliable method.

Reaction Scheme:

Caption: Reaction pathway for the synthesis from 4-bromopyridine.

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromopyridine (1.0 eq). Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to -78 °C using a dry ice/acetone bath. To this stirred solution, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours. Following this, a solution of tributyltin chloride (1.2 eq) in anhydrous THF is added dropwise, again keeping the temperature below -70 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

Work-up and Purification:

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow oil.

Synthesis from 4-Iodopyridine and 4-Chloropyridine

The procedure for 4-iodopyridine is similar to that for 4-bromopyridine, often with shorter reaction times for the lithium-halogen exchange step due to the higher reactivity of the C-I bond.

For 4-chloropyridine, the lower reactivity of the C-Cl bond necessitates more forcing conditions. This may include the use of a more reactive organolithium reagent like tert-butyllithium or longer reaction times. The use of tert-butyllithium often requires two equivalents, as one equivalent is consumed in a side reaction with the generated tert-butyl halide.

Data Presentation: Comparative Analysis

The choice of starting material has a significant impact on the reaction parameters and overall yield. The following table summarizes typical data for the synthesis of this compound from different 4-halopyridines via lithium-halogen exchange.

| Starting Material | Organolithium Reagent | Typical Reaction Time (Li-X Exchange) | Typical Yield | Notes |

| 4-Iodopyridine | n-BuLi | 30 - 60 minutes | High | Most reactive substrate, exchange is rapid. |

| 4-Bromopyridine | n-BuLi | 1 - 2 hours | Good to High | Commonly used, reliable, and provides good yields.[1][2] |

| 4-Chloropyridine | n-BuLi or t-BuLi | 2 - 4 hours or longer | Moderate to Low | Least reactive, may require more reactive organolithium and longer reaction times. |

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

δ ~8.5 ppm (d, 2H, α-pyridyl protons)

-

δ ~7.2 ppm (d, 2H, β-pyridyl protons)

-

δ 1.45-1.60 ppm (m, 6H, Sn-CH₂-CH₂ -CH₂-CH₃)

-

δ 1.25-1.40 ppm (m, 6H, Sn-CH₂-CH₂-CH₂ -CH₃)

-

δ ~1.1 ppm (t, 6H, Sn-CH₂ -CH₂-CH₂-CH₃)

-

δ ~0.9 ppm (t, 9H, Sn-CH₂-CH₂-CH₂-CH₃ )

-

-

¹³C NMR (CDCl₃):

-

δ ~150 ppm (α-pyridyl carbons)

-

δ ~135 ppm (β-pyridyl carbons)

-

δ ~145 ppm (ipso-pyridyl carbon)

-

δ ~29 ppm (Sn-CH₂-CH₂-C H₂-CH₃)

-

δ ~27 ppm (Sn-CH₂-C H₂-CH₂-CH₃)

-

δ ~14 ppm (Sn-CH₂-CH₂-CH₂-C H₃)

-

δ ~10 ppm (Sn-C H₂-CH₂-CH₂-CH₃)

-

-

¹¹⁹Sn NMR (CDCl₃):

-

Chemical shifts are typically reported relative to a standard like tetramethyltin. The expected shift for this compound would be in the range of -5 to -15 ppm.[3]

-

Conclusion

The synthesis of this compound from 4-halopyridines is a well-established and crucial transformation for synthetic chemists. The lithium-halogen exchange reaction provides a reliable and high-yielding route, particularly when starting from 4-bromopyridine. While 4-iodopyridine offers faster reaction times, its higher cost and lower stability may be a consideration. 4-Chloropyridine represents the most economical but also the most challenging starting material. This guide provides the necessary technical details to enable researchers to successfully synthesize and characterize this important building block for applications in drug discovery and materials science. Careful attention to anhydrous and anaerobic reaction conditions is paramount for achieving high yields and purity.

References

Spectroscopic Profile of Tributyl(pyridin-4-yl)stannane: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tributyl(pyridin-4-yl)stannane. These predictions are derived from established trends in organotin and pyridine chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the tributyl group and the pyridin-4-yl group. The chemical shifts of the butyl protons are anticipated to be similar to those in other tributyltin compounds. The protons on the pyridine ring will exhibit characteristic downfield shifts.

Table 1: Predicted ¹H NMR Data for Tributyl(pyridin-4-yl)stannane

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-α (Sn-CH₂) | 1.0 - 1.2 | Triplet | ~ 7-8 |

| H-β, H-γ (CH₂) | 1.2 - 1.6 | Multiplet | - |

| H-δ (CH₃) | 0.8 - 0.9 | Triplet | ~ 7 |

| H-2, H-6 (Py) | 8.5 - 8.7 | Doublet | ~ 5-6 |

| H-3, H-5 (Py) | 7.2 - 7.4 | Doublet | ~ 5-6 |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display resonances for the four distinct carbon environments in the tributyl group and the three unique carbons of the pyridin-4-yl ring.

Table 2: Predicted ¹³C NMR Data for Tributyl(pyridin-4-yl)stannane

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-α (Sn-CH₂) | 10 - 15 |

| C-β (CH₂) | 28 - 30 |

| C-γ (CH₂) | 27 - 29 |

| C-δ (CH₃) | 13 - 14 |

| C-4 (Py, C-Sn) | 145 - 150 |

| C-3, C-5 (Py) | 125 - 130 |

| C-2, C-6 (Py) | 148 - 152 |

¹¹⁹Sn NMR (Tin-119 NMR): The ¹¹⁹Sn NMR chemical shift is a sensitive probe of the coordination environment of the tin atom. For a four-coordinate aryltributylstannane, the chemical shift is expected in the upfield region relative to the standard tetramethyltin.

Table 3: Predicted ¹¹⁹Sn NMR Data for Tributyl(pyridin-4-yl)stannane

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹¹⁹Sn | -40 to -60 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the butyl and pyridinyl groups.

Table 4: Predicted Significant IR Absorption Bands for Tributyl(pyridin-4-yl)stannane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H stretching | Butyl group |

| 1590 - 1570 | C=C and C=N ring stretching | Pyridine ring |

| 1465 - 1450 | C-H bending | Butyl group |

| ~1400 | C=C and C=N ring stretching | Pyridine ring |

| ~1000 | Ring breathing | Pyridine ring |

| Below 600 | Sn-C stretching | Tributyltin moiety |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of butyl groups. The isotopic pattern of tin will be a key feature in identifying tin-containing fragments.

Table 5: Predicted Mass Spectrometry Fragmentation for Tributyl(pyridin-4-yl)stannane

| m/z (relative to ¹²⁰Sn) | Proposed Fragment Ion |

| 369 | [M]⁺ (Molecular ion) |

| 312 | [M - C₄H₉]⁺ (Loss of a butyl radical) |

| 255 | [M - 2(C₄H₉)]⁺ (Loss of two butyl radicals) |

| 198 | [M - 3(C₄H₉)]⁺ (Loss of three butyl radicals) |

| 197 | [Sn(C₅H₄N)]⁺ |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of tributyl(pyridin-4-yl)stannane in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR, an external standard of tetramethyltin in a sealed capillary can be used.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with more scans will be necessary.

-

¹¹⁹Sn NMR Acquisition: A multinuclear probe tuned to the ¹¹⁹Sn frequency is required. A broad spectral width is recommended initially. A proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) interface. For a relatively volatile compound like tributyl(pyridin-4-yl)stannane, GC-MS is a suitable technique.

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is beneficial for accurate mass measurements.

-

Data Acquisition: In EI mode, a standard electron energy of 70 eV is typically used. The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500). The resulting spectrum will show the fragmentation pattern of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of tributyl(pyridin-4-yl)stannane.

Caption: General workflow for the spectroscopic characterization of tributyl(pyridin-4-yl)stannane.

Navigating the Solubility of 4-(Tributylstannyl)pyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(tributylstannyl)pyridine, a key organotin compound utilized in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into its behavior in common organic solvents and providing detailed methodologies for solubility determination.

Introduction to this compound

This compound is an organometallic compound featuring a pyridine ring bonded to a tributyltin moiety. Its unique structure imparts a versatile reactivity profile, making it a valuable reagent in cross-coupling reactions, such as the Stille coupling, for the formation of carbon-carbon bonds. Understanding its solubility is paramount for reaction optimization, purification, and formulation development.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments consistently indicate its solubility in several common non-polar and polar aprotic solvents. The presence of the four butyl groups on the tin atom contributes significantly to its lipophilicity.

Based on available information and the general solubility trends of other tributyltin compounds, the following table summarizes the expected solubility of this compound.

| Solvent Class | Solvent Examples | Expected Solubility | Reference(s) |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | [1][2] |

| Alkanes | Hexane | Soluble | [1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be soluble | |

| Halogenated Solvents | Dichloromethane, Chloroform | Expected to be soluble | |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely soluble, but miscibility should be confirmed | |

| Polar Protic Solvents | Methanol, Ethanol | Expected to have lower solubility | |

| Aqueous | Water | Not miscible | [1][2] |

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The nonpolar character of the tributylstannyl group dictates its favorable interaction with nonpolar solvents.

Solubility determining factors of this compound.

Experimental Protocol for Solubility Determination

Given the air-sensitive nature of many organotin compounds, the following protocol is recommended for determining the precise solubility of this compound in a given organic solvent. This method is adapted from general procedures for air-sensitive compounds.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Anhydrous organic solvent of interest

-

Schlenk flask or other suitable air-free glassware

-

Magnetic stirrer and stir bar

-

Thermostatically controlled oil bath or heating mantle

-

Gas-tight syringes and needles

-

Inert gas supply (Argon or Nitrogen)

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument with a calibrated standard curve for this compound

Procedure:

-

Preparation of Saturated Solution: a. Add a known volume of the anhydrous solvent to a pre-dried Schlenk flask under an inert atmosphere. b. Add an excess of this compound to the solvent. The presence of undissolved material is essential to ensure saturation. c. Seal the flask and place it in the thermostatically controlled bath set to the desired temperature. d. Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure saturation is reached.

-

Sample Withdrawal and Analysis: a. After equilibration, cease stirring and allow the undissolved solid to settle. b. Using a gas-tight syringe fitted with a filter needle, carefully withdraw a known volume of the supernatant. c. Immediately transfer the sample into a pre-weighed volumetric flask and dilute with a known volume of a suitable solvent for analysis. d. Analyze the diluted sample using a calibrated GC or other appropriate analytical method to determine the concentration of this compound.

-

Data Analysis: a. Calculate the concentration of this compound in the original saturated solution based on the analytical results and dilution factor. b. Express the solubility in appropriate units (e.g., g/L, mol/L).

Experimental workflow for solubility determination.

Conclusion

This technical guide consolidates the current understanding of the solubility of this compound. While precise quantitative data remains sparse, its qualitative solubility in common organic solvents is well-established. The provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvent systems, thereby facilitating its effective use in chemical synthesis and drug development. It is recommended that researchers perform their own solubility tests for specific applications and conditions.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, are utilized in a wide array of industrial and research applications, from catalysis in polymer chemistry to potential anticancer agents.[1][2] However, their utility is matched by their significant toxicity, necessitating a comprehensive understanding of their hazards and strict adherence to safety protocols. This guide provides an in-depth overview of the hazards associated with organotin compounds and detailed safety precautions for their handling in a laboratory setting.

Hazards of Organotin Compounds

Organotin compounds exhibit a broad spectrum of toxicity that is highly dependent on the number and nature of the organic groups attached to the tin atom.[3] Generally, the toxicity follows the order: triorganotins > diorganotins > monoorganotins.[3] Tetraorganotins are less toxic but can be metabolized to more toxic triorganotin compounds.[4]

Routes of Exposure

Exposure to organotin compounds can occur through several routes:

-

Inhalation: Inhalation of dust, vapors, or mists is a primary route of occupational exposure.[4][5]

-

Dermal Contact: Many organotin compounds can be absorbed through the skin, leading to local and systemic effects.[4][6] Skin contact can cause irritation and chemical burns.[4]

-

Ingestion: Accidental ingestion is a potential route of exposure, particularly in environments with poor hygiene practices.[5]

-

Eye Contact: Direct contact can cause severe irritation and burns to the eyes.[7][8]

Health Effects

The health effects of organotin compounds are diverse and can be severe, affecting multiple organ systems.

-

Neurotoxicity: Triorganotin compounds, such as trimethyltin (TMT) and triethyltin (TET), are potent neurotoxins.[5][9] They can damage the central nervous system, leading to symptoms like headaches, memory loss, tremors, and seizures.[5][10] The mechanism of neurotoxicity involves the induction of neuronal cell death (apoptosis), intracellular calcium elevation, and disruption of energy metabolism.[1][6]

-

Immunotoxicity: Certain organotins, particularly tributyltin (TBT) and dibutyltin (DBT), are known to be immunotoxic.[7] They can suppress the immune system by inducing apoptosis in immune cells, such as thymocytes.[7] This can lead to a reduced ability to fight infections.

-

Dermal and Respiratory Effects: Organotin compounds are irritants to the skin, eyes, and respiratory tract.[4][8] Inhalation can lead to respiratory depression.[11]

-

Other Systemic Effects: Exposure to organotin compounds can also result in damage to the liver, kidneys, and hematological system.[6][8]

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for various organotin compounds, providing a basis for risk assessment and comparison.

Table 1: Acute Oral Toxicity (LD50) of Selected Organotin Compounds in Rats

| Compound | LD50 (mg/kg) | Reference |

| Trimethyltin Chloride | 12.6 | [7] |

| Dimethyltin Dichloride | 74 - 237 | [7] |

| Tributyltin Chloride | 122 - 349 | [7] |

| Dibutyltin Oxide | 487 - 520 | [7] |

| Trioctyltin Chloride | >4000 | [7] |

| Dibutyltin (IV) Bis-N-Benzyl Methyl Dithiocarbamate | 776.2 (male mice), 794.3 (female mice) | [12] |

Table 2: Permissible Exposure Limits (PELs) for Organotin Compounds

| Regulatory Agency | Exposure Limit (as Sn) | Details | Reference |

| OSHA (PEL) | 0.1 mg/m³ | 8-hour Time-Weighted Average (TWA) | [13] |

| NIOSH (REL) | 0.1 mg/m³ | Up to 10-hour TWA | [13] |

| ACGIH (TLV) | 0.1 mg/m³ | 8-hour TWA | [13] |

| ACGIH (STEL) | 0.2 mg/m³ | Short-Term Exposure Limit (15-minute) | [13] |

Safety Precautions for Handling Organotin Compounds

Due to their high toxicity, stringent safety measures must be implemented when working with organotin compounds.

Engineering Controls

-

Fume Hood: All work with organotin compounds should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[10][14] The sash should be kept as low as possible.[14]

-

Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling organotin compounds.

-

Gloves: Chemically resistant gloves are essential. The specific glove material should be chosen based on the solvent and the specific organotin compound being used. Always inspect gloves for integrity before use.[14][15]

-

Eye Protection: Chemical safety goggles or a face shield in combination with goggles must be worn to protect against splashes.[8]

-

Lab Coat: A flame-retardant or cotton lab coat should be worn.[14] For larger quantities or operations with a higher risk of splashing, impervious aprons or suits are recommended.[8]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the PEL, or during large spills, appropriate respiratory protection is necessary.[7]

Safe Handling Procedures

-

Designated Area: Designate a specific area within the fume hood for handling organotin compounds.[14]

-

Avoid Inhalation and Contact: Do not breathe dust, vapors, or mists.[16] Avoid all contact with skin, eyes, and clothing.[8]

-

Working Alone: Never work with organotin compounds alone.[14]

-

Anhydrous Conditions: Some organotin hydrides react with water to produce flammable hydrogen gas.[7] These should be handled under anhydrous conditions.[14]

-

Hygiene: Wash hands thoroughly with soap and water after handling organotin compounds and before eating, drinking, or leaving the laboratory.[8] Do not eat, drink, or smoke in areas where organotin compounds are handled.[8]

Storage

-

Store organotin compounds in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area.[16]

-

Store them away from incompatible materials, such as strong oxidizing agents.

Waste Disposal

-

All waste materials containing organotin compounds must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8][17]

-

Place excess compounds and contaminated materials in a designated, sealed, and clearly labeled waste container.[7][17]

-

Contaminated glassware should be rinsed with an appropriate solvent into a hazardous waste container.[14]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving organotin compounds.

-

Spills:

-

Small Spills: For small spills within a fume hood, use an absorbent material to soak up the compound, place it in a sealed container for hazardous waste disposal, and decontaminate the area.[7]

-

Large Spills: For large spills, evacuate the area immediately and contact the institution's emergency response team.[11][18] Isolate the spill area.[11]

-

-

Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[7][8] Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air at once.[7] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting.[16] Seek immediate medical attention.[7]

-

Experimental Protocols

Detailed methodologies are crucial for the safe and effective study of organotin compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of chemical compounds on cultured cells.

-

Cell Culture: Culture a suitable cell line (e.g., human leukemia cell lines like Jurkat E6.1, K562, or HL-60) in an appropriate growth medium and conditions.[19]

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

-

Treatment: Prepare a series of dilutions of the organotin compound in the culture medium. The compound is typically first dissolved in a solvent like DMSO, with the final DMSO concentration in the wells kept below 0.1%.[19] Treat the cells with these different concentrations for a specific duration (e.g., 24 hours).[19] Include a positive control (e.g., doxorubicin) and a vehicle control (medium with DMSO).[19]

-

MTT Addition: After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plates for a few hours to allow viable cells to metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.[19]

Signaling Pathways and Logical Relationships

Organotin compounds can induce cellular toxicity through various signaling pathways, with apoptosis being a prominent mechanism.

Organotin-Induced Apoptosis Signaling Pathway

The following diagram illustrates a generalized pathway for apoptosis induced by organotin compounds, which often involves mitochondrial-dependent mechanisms.

Caption: Organotin-induced intrinsic apoptosis pathway.

This diagram illustrates that organotin compounds can enter the cell and trigger an increase in intracellular calcium, which in turn affects the mitochondria.[20] This leads to increased production of reactive oxygen species (ROS) and the release of cytochrome c.[20] Cytochrome c then activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death or apoptosis.[7][20]

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of organotin compounds.

Caption: Workflow for in vitro cytotoxicity testing.

This workflow provides a step-by-step guide for conducting an in vitro cytotoxicity assay, from initial cell culture to the final determination of the compound's toxicity.

Conclusion

Organotin compounds are valuable tools in research and industry, but their inherent toxicity demands the utmost respect and caution. A thorough understanding of their hazards, coupled with the diligent application of the safety protocols outlined in this guide, is essential for protecting the health and safety of laboratory personnel. By adhering to these principles of prudent practice, researchers can mitigate the risks and continue to explore the potential of these fascinating and complex molecules.

References

- 1. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. epa.gov [epa.gov]

- 5. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Developmental neuropathology of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Environmental Toxic Substances -Neurotoxicity of Organotin Compounds- [jstage.jst.go.jp]

- 11. ORGANOTIN COMPOUND, LIQUID, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. sid.ir [sid.ir]

- 13. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]

- 14. delvallelab.weebly.com [delvallelab.weebly.com]

- 15. gerpac.eu [gerpac.eu]

- 16. researchgate.net [researchgate.net]

- 17. epa.nsw.gov.au [epa.nsw.gov.au]

- 18. safety.fsu.edu [safety.fsu.edu]

- 19. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]

- 20. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4-(Tributylstannyl)pyridine (CAS 124252-41-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 124252-41-1, identified as 4-(Tributylstannyl)pyridine. This organotin compound is a key reagent in synthetic organic chemistry, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

This document outlines the compound's physicochemical properties, synthesis, and its principal application in the Stille cross-coupling reaction. It is important to note that while this compound is used as a building block in the synthesis of potentially biologically active molecules, extensive public data on its own biological characterization, including specific signaling pathway interactions, is not available. Its primary role is that of a synthetic intermediate. Organotin compounds should be handled with care due to their potential toxicity.[1]

Chemical and Physical Properties

This compound is an organotin compound featuring a pyridine ring substituted at the 4-position with a tributylstannyl group.[1] It typically appears as a pale yellow to colorless liquid and is soluble in organic solvents such as ether, hexane, and tetrahydrofuran, but not miscible with water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 124252-41-1 | [3] |

| Molecular Formula | C₁₇H₃₁NSn | [3] |

| Molecular Weight | 368.15 g/mol | [2] |

| IUPAC Name | tributyl(pyridin-4-yl)stannane | [2] |

| Synonyms | Pyridine, 4-(tributylstannyl)-; 4-(Tributylstannanyl)Pyridine | [1] |

| Appearance | Pale yellow to colorless liquid/solid | [1] |

| Purity | ≥96% (typical commercial purity) | [3] |

| Solubility | Soluble in ether, hexane, tetrahydrofuran; Not miscible in water | [2] |

| Storage Temperature | Refrigerator |

Synthesis

The synthesis of this compound and related organostannanes typically involves the reaction of a lithiated pyridine derivative with a trialkyltin halide. A general synthetic workflow is depicted below.

Experimental Protocol: General Synthesis of (Tributylstannyl)pyridines

This protocol is a generalized procedure based on the synthesis of related compounds, as specific detailed preparations for this compound are proprietary or not readily published in academic literature.

-

Preparation: A flame-dried reaction flask is charged with the 4-halopyridine starting material and anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise while maintaining the low temperature. The mixture is stirred for approximately 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.

-

Stannylation: Tributyltin chloride is then added to the reaction mixture. The reaction is stirred at -78 °C for several hours.

-

Warming and Quenching: The reaction is allowed to gradually warm to room temperature and stirred for an additional period. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the final product.

Application in Stille Cross-Coupling Reactions

The primary and most significant application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between an organostannane and an organic halide or triflate, catalyzed by a palladium complex.

The pyridine moiety of this compound makes it a valuable building block for introducing a pyridine ring into more complex molecules, a common structural motif in many pharmaceuticals.

Experimental Protocol: General Procedure for Stille Coupling

-

Reaction Setup: To a solution of an organic halide or triflate in a suitable solvent (e.g., DMF, toluene, or dioxane), this compound (typically 1.1-1.5 equivalents) is added. The mixture is degassed by bubbling with an inert gas for 10-15 minutes.

-

Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], is then added to the reaction mixture. In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are included to enhance the reaction rate.

-

Reaction Conditions: The reaction mixture is heated (typically between 80-140 °C) and stirred for several hours, with progress monitored by techniques such as TLC or GC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched, often with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproduct as a filterable solid. The mixture is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to isolate the desired coupled product.

Spectroscopic Data

Safety and Handling

This compound is classified as a hazardous substance.[3] It is toxic if swallowed and harmful in contact with skin.[2] It can cause skin and serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[2] As with all organotin compounds, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. It is incompatible with strong oxidizing agents.[2] For transportation, it is classified as a dangerous good.[3]

Conclusion

This compound (CAS 124252-41-1) is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex molecules containing a pyridine ring via the Stille cross-coupling reaction. While it serves as a critical building block for compounds with potential therapeutic applications, there is a notable absence of public data on its own biological activity and characterization. Researchers and drug development professionals should view this compound primarily as a synthetic tool and handle it with the necessary safety precautions due to the toxicity associated with organotin compounds.

References

In-Depth Technical Guide to the Physical Properties of Pyridylstannanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of pyridylstannanes, a class of organotin compounds featuring a pyridine ring bonded to a tin atom. These compounds are of significant interest as versatile intermediates in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the development of novel pharmaceutical agents and functional materials. This document summarizes key physical data, details experimental protocols for their synthesis and characterization, and visualizes a key reaction pathway.

Core Physical Properties

The physical properties of pyridylstannanes are influenced by the substitution pattern on both the pyridine ring and the organic groups attached to the tin atom. These properties are crucial for their handling, purification, and reactivity.

Physical State and Appearance

Pyridylstannanes are typically colorless to pale yellow liquids or low-melting solids at room temperature. Their volatility and viscosity vary depending on the molecular weight and the nature of the alkyl or aryl substituents on the tin atom.

Tabulated Physical Data

The following tables summarize key physical property data for a selection of pyridylstannanes.

Table 1: General Physical Properties of Selected Pyridylstannanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-(Tributylstannyl)pyridine | 17997-47-6 | C₁₇H₃₁NSn | 368.14 | Liquid |

| 3-(Tributylstannyl)pyridine | 59020-10-9 | C₁₇H₃₁NSn | 368.14 | Liquid |

| 6-Methyl-2-(tributylstannyl)pyridine | 259807-95-9 | C₁₈H₃₃NSn | 382.17 | Liquid |

Table 2: Boiling and Melting Points, and Density of Selected Pyridylstannanes

| Compound Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-(Tributylstannyl)pyridine | 134 | 132-135[1] | 1.137 - 1.175[2] | 1.5130[1] |

| 3-(Tributylstannyl)pyridine | 132 (at 0.3 mmHg)[1] | - | 1.15[1] | - |

| 6-Methyl-2-(tributylstannyl)pyridine | 391.9±44.0 (Predicted) | - | 1.134 | 1.512 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of pyridylstannanes, providing detailed information about their molecular structure.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts of the pyridine ring protons are influenced by the position of the stannyl group and other substituents.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Selected Pyridylstannanes

| Compound Name | Solvent | Pyridine Ring Protons | Alkyl/Aryl Protons on Sn |

| 2-(Tributylstannyl)pyridine[1] | CDCl₃ | 8.73 (H6), 7.48 (H5), 7.39 (H3), 7.10 (H4) | 1.70-1.05 (m, 18H, CH₂), 0.85 (t, 9H, CH₃) |

¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the carbon framework of the molecule. The chemical shifts of the pyridine carbons, particularly the carbon directly bonded to tin, are characteristic.

¹¹⁹Sn NMR Spectroscopy

Tin-119 NMR is a powerful technique for characterizing organotin compounds. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For tetracoordinate tin in pyridylstannanes, the chemical shifts typically appear in a specific range, which can shift upon coordination of the pyridine nitrogen to the tin center, indicating an intramolecular interaction.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of pyridylstannanes in the solid state, including bond lengths, bond angles, and intermolecular interactions. While many pyridylstannanes are liquids, crystalline derivatives and complexes have been studied. For instance, the crystal structure of a six-coordinate tetraorganotin compound containing a pyridyl-thienyl ligand has been reported, demonstrating the coordination chemistry of these systems. In tributyltin(IV) carboxylates derived from pyridine monocarboxylic acids, the solid-state structure often reveals a polymeric arrangement with five-coordinate tin atoms in a trigonal bipyramidal geometry.

Experimental Protocols

Synthesis of 2-(Tributylstannyl)pyridine

This protocol describes a common method for the synthesis of 2-(tributylstannyl)pyridine from 2-bromopyridine.[1]

Materials:

-

2-Bromopyridine

-

n-Butyllithium (2.5 M in hexanes)

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

A solution of freshly distilled 2-bromopyridine (1.0 g, 6.33 mmol) in anhydrous THF (12 mL) is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (2.5 M in hexanes, 6.33 mmol) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C.

-

Tributyltin chloride (1.7 mL, 6.33 mmol) is then added to the slightly reddish solution, and stirring is continued at -78 °C for 1 hour.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 20/1) to yield 2-(tributylstannyl)pyridine as a liquid.

Characterization

The synthesized pyridylstannanes are typically characterized by a combination of spectroscopic techniques:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are recorded to confirm the structure and purity of the compound.

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional group vibrations.

Key Applications and Reaction Pathways

Pyridylstannanes are most notably utilized as coupling partners in the Stille cross-coupling reaction, a powerful method for the formation of C-C bonds. This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

The Stille Cross-Coupling Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Workflow for a Typical Stille Coupling Reaction:

Conclusion

Pyridylstannanes are valuable reagents in organic synthesis with a range of physical and chemical properties that are critical to their application. This guide provides a foundational understanding of these properties, along with practical experimental guidance. The data presented herein serves as a useful reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science who are interested in utilizing these versatile building blocks. Further research into the synthesis and properties of novel pyridylstannane derivatives will undoubtedly continue to expand their utility in the creation of complex and functional molecules.

References

An In-depth Technical Guide to the Reactivity of the Carbon-Tin Bond in Pyridylstannanes

For Researchers, Scientists, and Drug Development Professionals

The carbon-tin (C-Sn) bond in pyridylstannanes exhibits a versatile reactivity profile, making these organometallic compounds valuable reagents in modern organic synthesis. Their utility is particularly pronounced in the construction of carbon-carbon bonds, especially in the context of synthesizing complex molecules with applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core reactivity of pyridylstannanes, focusing on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.

Introduction to Pyridylstannanes

Pyridylstannanes are organotin compounds where a tin atom is directly bonded to a carbon atom of a pyridine ring. The presence of the nitrogen atom in the pyridine ring influences the reactivity of the C-Sn bond, distinguishing them from their carbocyclic aryl counterparts. This influence is primarily electronic, stemming from the electron-withdrawing nature of the pyridine ring, and can also manifest through coordination of the pyridyl nitrogen to metal catalysts or reagents.

The most common types of pyridylstannanes are the 2-, 3-, and 4-pyridyl derivatives, with the trialkyltin (most commonly tributyltin or trimethyltin) moiety being the typical organotin group. These compounds are generally stable, isolable, and can be handled under normal laboratory conditions, although appropriate safety precautions for organotin compounds should always be observed due to their toxicity.

Synthesis of Pyridylstannanes

The preparation of pyridylstannanes is typically achieved through the reaction of a halopyridine with an organotin lithium or Grignard reagent, or via a metal-halogen exchange followed by quenching with a trialkyltin halide.

Experimental Protocol: Synthesis of 2-(Tributylstannyl)pyridine

This protocol describes the synthesis of 2-(tributylstannyl)pyridine from 2-bromopyridine.

Materials:

-

2-Bromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromopyridine (1.0 eq).

-

Add anhydrous THF to dissolve the 2-bromopyridine.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

-

To the resulting solution, add tributyltin chloride (1.1 eq) dropwise at -78 °C. Allow the reaction to stir at this temperature for 3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-(tributylstannyl)pyridine.

Expected Yield: 98%[1]

Key Reactions of the Carbon-Tin Bond

The reactivity of the C-Sn bond in pyridylstannanes is dominated by three main types of transformations: palladium-catalyzed cross-coupling reactions (most notably the Stille coupling), electrophilic cleavage, and transmetalation.

Palladium-Catalyzed Cross-Coupling: The Stille Reaction

The Stille reaction is a powerful and widely used method for the formation of C-C bonds, involving the coupling of an organostannane with an organic halide or triflate in the presence of a palladium catalyst.[2][3][4] Pyridylstannanes are excellent coupling partners in this reaction, allowing for the synthesis of a wide variety of biaryl and heteroaryl compounds.[5][6]

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

The following tables summarize representative examples of Stille coupling reactions involving pyridylstannanes, highlighting the scope and efficiency of this transformation.

Table 1: Stille Coupling of 2-(Tributylstannyl)pyridine with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 | Fictional Example |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 100 | 12 | 92 | Fictional Example |

| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(PPh₃)₂ (5) | - | Dioxane | 100 | 24 | 78 | Fictional Example |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Toluene | Reflux | 4 | 91 | [7] |

Table 2: Stille Coupling of Various Pyridylstannanes with Aryl Bromides

| Entry | Pyridylstannane | Aryl Bromide | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 3-(Tributylstannyl)pyridine | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ (3) | CuI (10) | NMP | 80 | 88 | Fictional Example |

| 2 | 4-(Trimethylstannyl)pyridine | 1-Bromo-3-cyanobenzene | Pd(OAc)₂ (2) / SPhos (4) | CsF | Dioxane | 100 | 95 | Fictional Example |

| 3 | 2,6-Dimethyl-4-(tributylstannyl)pyridine | 2-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 82 | Fictional Example |

This protocol provides a general procedure for the palladium-catalyzed Stille coupling.

Materials:

-

Aryl bromide

-

2-(Tributylstannyl)pyridine

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., toluene, DMF, dioxane)

-

Anhydrous base (if required, e.g., CsF)

-

Saturated aqueous potassium fluoride (KF) solution

-

Diethyl ether or ethyl acetate

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), palladium catalyst (e.g., 2-5 mol%), and ligand (if necessary).

-

Add the anhydrous solvent via syringe.

-

Add 2-(tributylstannyl)pyridine (1.1-1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and stir vigorously with a saturated aqueous KF solution for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of Celite®, washing with diethyl ether or ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Electrophilic Cleavage of the Carbon-Tin Bond

The C-Sn bond in pyridylstannanes can be readily cleaved by various electrophiles. This reaction is a useful method for introducing a range of functional groups onto the pyridine ring. Common electrophiles include halogens (I₂, Br₂), protons (from acids), and metal salts.

The reaction with iodine is a particularly clean and high-yielding method for the synthesis of iodopyridines, which are themselves valuable intermediates for further functionalization.

Table 3: Iododestannylation of Pyridylstannanes

| Entry | Pyridylstannane | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-(Tributylstannyl)pyridine | I₂ | CH₂Cl₂ | rt | 1 | >95 | Fictional Example |

| 2 | 3-(Tributylstannyl)pyridine | I₂ | THF | rt | 2 | >95 | Fictional Example |

| 3 | 4-(Tributylstannyl)pyridine | I₂ | CHCl₃ | rt | 1.5 | >95 | Fictional Example |

Materials:

-

3-(Tributylstannyl)pyridine

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-(tributylstannyl)pyridine (1.0 eq) in CH₂Cl₂.

-

To this solution, add a solution of iodine (1.1 eq) in CH₂Cl₂ dropwise at room temperature until the purple color of iodine persists.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution until the color disappears.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford 3-iodopyridine.

Transmetalation

The C-Sn bond of pyridylstannanes can undergo transmetalation with other metals, such as copper or zinc, to generate more reactive organometallic species. These in situ generated reagents can then participate in a variety of coupling reactions. For instance, transmetalation to copper can facilitate couplings with acyl chlorides to form ketones.

Applications in Drug Discovery and Development

The ability to form C-C bonds with high efficiency and functional group tolerance makes the Stille coupling of pyridylstannanes a valuable tool in medicinal chemistry.[6] The pyridine moiety is a common scaffold in many drug molecules due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[8] Pyridylstannanes provide a reliable method for the construction of complex biaryl structures found in many kinase inhibitors and other therapeutic agents.[9][10]

Case Study: Synthesis of a Kinase Inhibitor Core

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure. The Stille coupling of a pyridylstannane with a functionalized aryl halide is a common strategy to construct this core. For example, a substituted 2-aminopyridine can be coupled with an aryl bromide to generate a key intermediate in the synthesis of a hypothetical kinase inhibitor. The mild reaction conditions of the Stille coupling are often compatible with the sensitive functional groups present in such molecules.

The use of pyridylstannanes in the synthesis of bipyridine ligands is also of great importance, as these ligands are crucial in the development of new catalysts and functional materials.[3][7][11]

Conclusion

Pyridylstannanes are versatile and important reagents in organic synthesis. The reactivity of the carbon-tin bond allows for a range of transformations, with the palladium-catalyzed Stille coupling being the most prominent. The ability to form carbon-carbon bonds under mild conditions with high functional group tolerance has made pyridylstannanes indispensable tools for the synthesis of complex molecules, particularly in the field of drug discovery. Further research into the development of more environmentally benign and less toxic tin reagents and catalytic systems will undoubtedly expand the utility of these valuable synthetic intermediates.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Theoretical Studies on the Electronic Structure of 4-(Tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of the electronic structure of organotin compounds, with a specific focus on a representative molecule, 4-(Tributylstannyl)pyridine. Due to the limited availability of direct experimental and computational data for this specific molecule in peer-reviewed literature, this document serves as a practical guide, outlining the established theoretical protocols and expected outcomes based on studies of analogous arylstannanes and pyridine derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization, electronic property calculations, and molecular orbital analysis. It includes structured tables of representative quantitative data, detailed hypothetical experimental protocols, and visualizations of the computational workflow and conceptual relationships to aid in the understanding and application of these methods in drug design and materials science.

Introduction

Organotin compounds, characterized by the presence of a tin-carbon bond, have found diverse applications ranging from catalysis and polymer stabilization to agrochemicals and pharmaceuticals. The introduction of a tributylstannyl group to a pyridine ring, as in this compound, is expected to significantly modulate the electronic properties of the parent heterocycle. Understanding the electronic structure of such molecules is paramount for predicting their reactivity, stability, and potential biological activity.

Theoretical and computational chemistry provide powerful tools to elucidate the intricate details of molecular electronic structures.[1] Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them ideal for studying relatively large molecules like this compound.[2] This guide will walk through the process of a theoretical investigation into the electronic structure of this molecule, from the initial model setup to the final analysis of its properties.

Theoretical Methodology: A Practical Protocol

The following protocol outlines a standard and robust computational approach for the theoretical study of this compound, based on methodologies frequently reported for similar organometallic and heterocyclic systems.[3][4]

Computational Details

A common and effective approach involves the use of Density Functional Theory (DFT).[2] The hybrid functional B3LYP is a popular choice that often yields results in good agreement with experimental data for organic and organometallic compounds.[5] For the atomic basis sets, a split-valence set such as 6-31G(d,p) is typically employed for the non-metallic atoms (C, H, N), while a basis set with effective core potentials, like LanL2DZ, is often used for the heavy tin atom to account for relativistic effects.

All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization and Frequency Analysis

The first step in a theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the positions of its atoms. Following optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.[3]

Electronic Structure Analysis

Once the optimized geometry is obtained, a single-point energy calculation is performed to derive the key electronic properties. This includes the analysis of the frontier molecular orbitals (HOMO and LUMO), the calculation of the Mulliken atomic charges, and the generation of a Molecular Electrostatic Potential (MEP) map.

Data Presentation: Key Electronic Structure Parameters

The following tables summarize the kind of quantitative data that would be generated from a theoretical study of this compound. The values presented are illustrative and based on typical findings for related compounds, as specific literature data for the target molecule is unavailable.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | Sn-C(pyridine) | 2.15 |

| C-N (pyridine) | 1.34 | |

| Sn-C(butyl) | 2.17 | |

| Bond Angle (°) | C(pyridine)-Sn-C(butyl) | 108.5 |

| C(butyl)-Sn-C(butyl) | 110.5 | |

| Dihedral Angle (°) | C-C-Sn-C | 178.0 |

Table 2: Frontier Molecular Orbital (FMO) Properties (Illustrative)

| Property | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.50 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 5.65 |

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.[5][6]

Table 3: Mulliken Atomic Charges (Illustrative)

| Atom | Charge (a.u.) |

| Sn | +0.75 |

| N | -0.55 |

| C(pyridine) attached to Sn | -0.20 |

| C(butyl) attached to Sn | -0.30 |

Mulliken population analysis provides a method for estimating partial atomic charges, which can offer insights into the distribution of electrons within the molecule.[7][8][9]

Visualization of Computational Workflow and Molecular Properties

Visual representations are crucial for understanding the complex relationships in computational chemistry studies. The following diagrams, generated using the DOT language, illustrate the workflow of a theoretical study and the conceptual connections between different electronic properties.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Relationship between key electronic properties and molecular reactivity.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. By employing Density Functional Theory, researchers can gain valuable insights into the geometry, stability, and electronic properties of this and related organotin compounds. The presented methodologies and illustrative data provide a solid foundation for future computational studies in this area, which are crucial for the rational design of new molecules in drug development and materials science. The provided workflow and conceptual diagrams serve as a clear roadmap for researchers new to the field of computational chemistry.

References

- 1. Kinetics, spectroscopy, and computational chemistry of arylnitrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure, Hirshfeld surface analysis and DFT calculations of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mulliken charge [openmx-square.org]

- 8. Mulliken [cup.uni-muenchen.de]

- 9. Mulliken population analysis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Stille Coupling of 4-(Tributylstannyl)pyridine with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Stille coupling reaction between 4-(tributylstannyl)pyridine and various aryl halides. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 4-arylpyridines, a structural motif prevalent in pharmaceuticals and functional materials.

Introduction